N-(5-METHYL-12-OXAZOL-3-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-(5-METHYL-12-OXAZOL-3-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, an oxazole ring, and a morpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-12-OXAZOL-3-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via cyclization of appropriate intermediates.
Attachment of the Morpholine Sulfonyl Group: This step involves sulfonylation reactions using morpholine and sulfonyl chloride derivatives.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-12-OXAZOL-3-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-METHYL-12-OXAZOL-3-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets and pathways. This can include:
Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of Signaling Pathways: It may affect cellular signaling pathways, leading to changes in cell function or behavior.
Interaction with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Thiophene Carboxamides: Compounds with similar thiophene carboxamide structures.
Oxazole Derivatives: Compounds containing oxazole rings.
Morpholine Sulfonyl Compounds: Compounds with morpholine sulfonyl groups.
Uniqueness
N-(5-METHYL-12-OXAZOL-3-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S2/c1-9-6-12(15-21-9)14-13(17)11-7-10(8-22-11)23(18,19)16-2-4-20-5-3-16/h6-8H,2-5H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOPBHQTHGRWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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